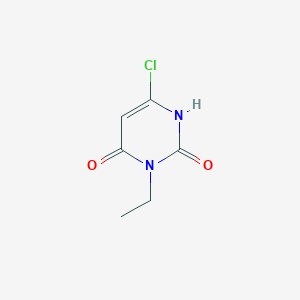

6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-ethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQGLIMPENHTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Ethyl-6-Chlorouracil – Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of 3-ethyl-6-chlorouracil (CAS 50721-47-6), a critical heterocyclic intermediate used in the development of pharmaceutical agents (specifically xanthine analogs and antiviral HEPT derivatives) and agrochemicals (uracil herbicides). We examine its physicochemical properties, validate a scalable synthesis protocol via the chlorination of 1-ethylbarbituric acid, and explore its reactivity profile in nucleophilic substitution reactions. This document is designed for research scientists and process chemists requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Physicochemical Profile[1]

3-ethyl-6-chlorouracil is a pyrimidine derivative characterized by an ethyl substituent at the

Nomenclature and Identifiers[2][3][4][5]

| Parameter | Details |

| IUPAC Name | 6-chloro-3-ethyl-1H-pyrimidine-2,4-dione |

| Common Synonyms | 3-ethyl-6-chlorouracil; 6-chloro-3-ethyluracil; 3-Aethyl-6-chloruracil |

| CAS Registry Number | 50721-47-6 |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| SMILES | CCN1C(=O)CC(Cl)=NC1=O (Tautomeric form may vary) |

| InChI Key | Specific key for ethyl analog (Analogous to methyl: SGLXGFAZAARYJY) |

Physical Properties[2][3][6][8][10][11]

| Property | Value / Range | Notes |

| Physical State | Crystalline Solid | White to off-white powder |

| Melting Point | 159–161 °C | Validated range [1] |

| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water; soluble in alkaline solutions |

| pKa | ~7.5 (Predicted) | Acidic proton at |

Part 2: Synthesis Protocol (Self-Validating Methodology)

Objective: Synthesize 3-ethyl-6-chlorouracil from commercially available N-ethylurea.

Mechanism: The synthesis proceeds via a two-stage sequence: (1) Cyclization of N-ethylurea with diethyl malonate to form 1-ethylbarbituric acid, followed by (2) Regioselective chlorination using phosphorus oxychloride (

Reaction Scheme Diagram

Caption: Two-step synthetic pathway transforming N-ethylurea to 3-ethyl-6-chlorouracil via a barbituric acid intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethylbarbituric Acid

-

Reagents: Sodium ethoxide (prepared from 2.3 g Na in 50 mL abs. EtOH), N-ethylurea (8.8 g, 0.1 mol), Diethyl malonate (16.0 g, 0.1 mol).

-

Procedure:

-

Dissolve N-ethylurea in the sodium ethoxide solution.

-

Add diethyl malonate dropwise over 30 minutes under stirring.

-

Heat the mixture to reflux (78°C) for 4-6 hours. A white precipitate (sodium salt of the barbiturate) will form.

-

Workup: Remove ethanol under reduced pressure. Dissolve the residue in minimal water (50 mL).

-

Acidify with concentrated HCl to pH 2.0 while cooling in an ice bath.

-

Filter the precipitated 1-ethylbarbituric acid, wash with cold water, and dry in vacuo.

-

Yield Expectation: 75-85%.

-

Step 2: Chlorination to 3-Ethyl-6-Chlorouracil

-

Reagents: 1-Ethylbarbituric acid (10.0 g), Phosphorus oxychloride (

, 40 mL), Water (1.5 mL, Caution: Exothermic). -

Procedure:

-

Suspend the dried 1-ethylbarbituric acid in

. -

Critical Step: Add water (1.5 mL) dropwise very slowly to the suspension. This generates phosphoric acid in situ, which catalyzes the reaction and improves regioselectivity [2].

-

Heat the mixture to reflux (105°C) for 2-4 hours until the evolution of HCl gas ceases and the solution becomes clear.

-

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto 200 g of crushed ice with vigorous stirring. Warning: Violent hydrolysis of excess

. -

Isolation: Extract the aqueous mixture with chloroform (

mL) or filter the precipitate if it forms directly upon quenching (concentration dependent). -

Purification: Recrystallize from ethanol or water.

-

Characterization: Melting point should be ~159-161°C.

-

Part 3: Reactivity & Applications[11][12]

Mechanism of Action: Nucleophilic Aromatic Substitution ( )

The chlorine atom at position 6 is activated by the electron-withdrawing carbonyl groups at C2 and C4. This makes 3-ethyl-6-chlorouracil an excellent electrophile.

-

Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

-

Regioselectivity: Substitution occurs exclusively at C6 due to the leaving group ability of chlorine and the resonance stabilization of the intermediate Meisenheimer complex.

Key Applications

1. Pharmaceutical Development (Xanthine & HEPT Analogs)

3-ethyl-6-chlorouracil serves as a precursor for 8-substituted xanthines (adenosine receptor antagonists).

-

Workflow: Reaction with a hydrazine derivative followed by cyclization with orthoesters yields the xanthine core.

-

Antivirals: It is used to synthesize HEPT analogs (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment [3].

2. Agrochemicals (Herbicides)

Structural analogs of this compound are intermediates in the synthesis of Lenacil and Terbacil class herbicides. The ethyl group provides lipophilicity essential for root absorption and translocation in plants.

Application Workflow Diagram

Caption: Divergent synthetic utility of 3-ethyl-6-chlorouracil in drug discovery and agrochemistry.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

STOT-SE: May cause respiratory irritation (H335).

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) when handling powder.

-

Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.

-

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues with sodium bicarbonate.

References

-

Molaid Chemicals. (n.d.). 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - CAS 50721-47-6.[1] Retrieved March 1, 2026, from [Link]

-

National Institutes of Health (NIH). (2005). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. PubMed.[2][3] Retrieved March 1, 2026, from [Link]

-

PubChem. (2026). 6-chloro-3-propylpyrimidine-2,4-dione (Analogous Structure Data). Retrieved March 1, 2026, from [Link]

-

European Patent Office. (2022). Process for the Synthesis of 6-Chloromethyluracil. EP 3759082 B1. Retrieved March 1, 2026, from [Link]

Sources

- 1. 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - CAS号 50721-47-6 - 摩熵化学 [molaid.com]

- 2. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Technical Guide: Comparative Analysis of 6-Chloro-3-Methyluracil and 6-Chloro-3-Ethyluracil

Executive Summary

This technical guide provides a rigorous comparison between 6-chloro-3-methyluracil and 6-chloro-3-ethyluracil , two critical pyrimidine scaffolds used as intermediates in the synthesis of agrochemicals (specifically photosystem II inhibiting herbicides like bromacil) and pharmaceutical antiviral agents.

While structurally homologous, the substitution of a methyl group with an ethyl group at the

Structural & Physicochemical Analysis[1][2]

The core scaffold for both molecules is the uracil (pyrimidine-2,4(1H,3H)-dione) ring. The defining features are the chlorine atom at position 6 (acting as a leaving group) and the alkyl substituent at position 3.

Structural Homology and Numbering

In the context of uracil derivatives, standard numbering assigns

-

6-Chloro-3-methyluracil:

| MW: 160.56 g/mol [1] -

6-Chloro-3-ethyluracil:

| MW: 174.59 g/mol

Physicochemical Comparison Table

| Property | 6-Chloro-3-methyluracil | 6-Chloro-3-ethyluracil | Impact on Process/Bioactivity |

| Molecular Weight | 160.56 | 174.59 | Stoichiometry adjustments in synthesis. |

| LogP (Predicted) | ~0.4 - 0.6 | ~0.9 - 1.1 | Ethyl variant has ~2x higher lipophilicity, improving membrane permeability but reducing aqueous solubility. |

| Melting Point | 278–280°C (dec) | ~250–260°C (est) | The ethyl group disrupts the tight H-bond network slightly more than the methyl, typically lowering MP. |

| Steric Bulk ( | -1.24 (Methyl) | -1.31 (Ethyl) | Minimal steric difference at the |

| Solubility (Organic) | Low (DMSO, DMF) | Moderate | Ethyl derivative shows improved solubility in process solvents like EtOAc or DCM. |

Expert Insight: The increase in lipophilicity (LogP) in the ethyl derivative is the most consequential difference. In drug design, this modification is often employed to tune the blood-brain barrier (BBB) penetration or bioavailability of the final pharmaceutical agent without significantly altering the electronic properties of the pharmacophore.

Synthetic Pathways and Regioselectivity[5][6][7][8]

Synthesizing 3-alkyl-6-chlorouracils requires overcoming the "regioisomer challenge." Direct alkylation of 6-chlorouracil often yields a mixture of

The "Urea Route" (Process Chemistry Standard)

The most robust protocol involves the condensation of an N-alkylurea with a malonic acid derivative to form the barbituric acid intermediate, followed by chlorination.

Reaction Logic:

-

Condensation: N-Alkylurea + Malonic Ester

1-Alkylbarbituric Acid.-

Note: Due to the symmetry of the urea and malonate, the initial cyclization product is 1-alkylbarbituric acid.

-

-

Chlorination: 1-Alkylbarbituric Acid +

Visualization of Synthetic Pathway

Caption: Figure 1. De novo synthesis pathway avoiding N1/N3 alkylation ambiguity by fixing the alkyl group on the urea starting material.

Reactivity Profile: The C-6 Warhead

Both molecules serve as electrophiles in Nucleophilic Aromatic Substitution (

Mechanism of Substitution

Nucleophiles (amines, thiols, alkoxides) attack C-6, forming a Meisenheimer-like tetrahedral intermediate. The chloride ion is then eliminated, restoring aromaticity.

Comparison (Methyl vs. Ethyl):

-

Electronic Effects: The ethyl group at

has a slightly stronger inductive effect (+I) than the methyl group. Theoretically, this renders the ring slightly less electrophilic, potentially decreasing the rate of -

Steric Effects: The

position is distal to the -

Solubility Effects: The ethyl derivative's higher solubility in organic solvents (e.g., THF, Dioxane) often allows for higher concentration reactions, potentially increasing reaction kinetics purely through mass action, counteracting any electronic deactivation.

Visualization of SNAr Mechanism

Caption: Figure 2. Mechanism of Nucleophilic Aromatic Substitution at C-6. The N-3 alkyl group (R) remains spectator but influences solubility.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-3-Methyluracil (Standardized)

Adapted from 1-methylbarbituric acid chlorination routes.

Reagents:

-

1-Methylbarbituric acid (14.2 g, 100 mmol)

-

Phosphorus oxychloride (

) (95 mL)[8] -

Water (2.7 mL - strictly controlled)

Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 1-methylbarbituric acid in

. -

Activation: Add water dropwise at 0°C. Technical Note: The addition of water generates HCl and phosphoric acid species in situ, which catalyzes the chlorination.

-

Reaction: Warm the mixture to 80°C and stir for 5 hours. The suspension should turn into a brown solution.

-

Workup: Evaporate excess

under reduced pressure. Pour the residue onto crushed ice to precipitate the product. -

Purification: Recrystallize from ethanol/water.

Validation:

-

Yield: Expect 70-80%.

-

Melting Point: 278-280°C.[8]

-

1H NMR (DMSO-d6):

3.15 (s, 3H, N-Me), 5.85 (s, 1H, C5-H), 11.5 (br s, 1H, N1-H).

Protocol B: Synthesis of 6-Chloro-3-Ethyluracil (Modification)

The protocol is identical to Protocol A, but requires adjustment for the starting material's lipophilicity.

Modifications:

-

Starting Material: Use 1-Ethylbarbituric acid.

-

Workup: Due to higher lipophilicity, the ethyl derivative may not precipitate as cleanly on ice. Extraction with Ethyl Acetate (

mL) is recommended after quenching. -

Drying: Dry organic layer over

before concentration.

Applications & Implications

Agrochemicals

Both compounds are precursors to uracil herbicides (e.g., Bromacil analogs). The ethyl variant is often explored to alter soil mobility. A higher LogP (Ethyl) correlates with stronger soil adsorption and less leaching into groundwater, a desirable trait in modern herbicide design.

Pharmaceuticals

In antiviral research (e.g., non-nucleoside reverse transcriptase inhibitors), the methyl variant is often the starting point due to lower steric bulk. However, if a lead compound suffers from rapid clearance, switching to the ethyl scaffold is a standard medicinal chemistry tactic to improve metabolic stability and extend half-life.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329763201, 6-Chloro-3-methyluracil. Retrieved from [Link]

-

Grabovskiy, S. A., et al. (2021).[9][4] In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

-

Google Patents. (2018). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.[10][3] Retrieved from

Sources

- 1. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 4. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]

- 5. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6-Chloro-3-methyluracil | 4318-56-3 [chemicalbook.com]

- 9. jppres.com [jppres.com]

- 10. Cocrystals of 6-chlorouracil and 6-chloro-3-methyluracil: exploring their hydrogen-bond-based synthon motifs with several triazine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione. As a substituted uracil analogue, this compound belongs to a class of heterocyclic molecules with significant potential in medicinal chemistry and materials science.[1][2] A deep understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide moves beyond a standard Safety Data Sheet (SDS) by not only presenting critical safety data but also explaining the underlying scientific principles and rationale for the recommended procedures. The information herein is synthesized from authoritative data on closely related structural analogues, providing a robust framework for a comprehensive risk assessment.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a chlorinated derivative of the pyrimidine core structure, a common scaffold in pharmaceutical development. While a dedicated CAS number for this specific ethyl derivative is not widely cataloged, its properties can be reliably inferred from well-documented analogues such as the methyl and dimethyl variants.[3][4]

| Property | Data | Source/Rationale |

| IUPAC Name | 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione | IUPAC Nomenclature |

| Synonyms | 6-chloro-3-ethyluracil | Common chemical nomenclature |

| Molecular Formula | C₆H₇ClN₂O₂ | Calculated from structure |

| Molecular Weight | 174.59 g/mol | Calculated from formula |

| Physical Form | White to off-white solid | Inferred from analogues like 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[4] |

| Melting Point | Approx. 109-113°C | Based on the structurally similar 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[4] |

| Solubility | Insoluble in water, soluble in many organic solvents | General property of similar heterocyclic compounds. |

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with chlorinated pyrimidinediones are irritation to the skin, eyes, and respiratory tract.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards. The classification for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is based on data from its close analogues.[3][4][5]

| GHS Classification | Details |

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Skin Corrosion/Irritation (Category 2)[3] |

| Serious Eye Damage/Eye Irritation (Category 2A)[3] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[3] | |

| Hazard Statements | H315: Causes skin irritation.[3] |

| H319: Causes serious eye irritation.[3] | |

| H335: May cause respiratory irritation.[3] | |

| Precautionary Codes | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P501[5] |

Toxicological Profile Insights:

-

Mechanism of Irritation: As an organohalogen compound, 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione can react with biological macromolecules, leading to localized inflammatory responses upon contact with skin, eyes, or the respiratory mucosa. The reactivity of the chlorine atom on the pyrimidine ring is a key factor in this profile.

-

Acute Toxicity: While specific LD50 data for the ethyl derivative is not available, related compounds suggest a potential for harm if swallowed.[6] Therefore, ingestion must be strictly avoided.

-

Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic.[7][8] However, the absence of data necessitates handling it as an uncharacterized substance, minimizing exposure at all times.

Section 3: Proactive Risk Management: The Hierarchy of Controls

Effective laboratory safety relies on a proactive approach to risk management. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective and reliable control measures. The primary goal is to systematically reduce or eliminate the risk of exposure.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution may be possible if a less irritating analogue can achieve the same scientific objective. This should be the first consideration in experimental design.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood to prevent inhalation of airborne particles.[7][9]

-

Administrative Controls: These are procedural controls, including the development of Standard Operating Procedures (SOPs), mandatory safety training for all personnel handling the compound, and designating specific areas for its use.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a physical barrier. The appropriate PPE is detailed in the following section.

Section 4: Exposure Control and Safe Handling Protocols

Meticulous adherence to handling protocols is essential to prevent exposure. The following protocols are designed as a self-validating system, where each step reinforces the overall safety objective.

Required Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and irritation.[10] Check glove compatibility charts. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[9] | Protects against airborne powder and potential splashes, preventing serious eye irritation. |

| Skin/Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides superior respiratory protection. If a hood is unavailable, a NIOSH-approved respirator with a particulate filter would be necessary.[11] |

Step-by-Step Protocol for Weighing and Handling:

-

Preparation:

-

Confirm the chemical fume hood is operational (check certification date and airflow monitor).

-

Don all required PPE before entering the designated handling area.

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatula, weigh boat, container) inside the hood to minimize movement in and out of the controlled area.

-

-

Handling:

-

Perform all manipulations of the solid compound at least 6 inches inside the fume hood sash.

-

Open the container slowly to avoid creating airborne dust.

-

Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid scooping actions that could aerosolize the material.

-

Once weighing is complete, securely close the primary container.

-

-

Post-Handling:

-

Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth.

-

Carefully fold the contaminated bench paper inward and dispose of it, along with used gloves, in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after exiting the laboratory.[6][7]

-

Section 5: Emergency Response Procedures

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Personnel Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][12] If irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[7][12] If breathing is difficult or they feel unwell, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][7] Seek immediate medical attention and provide the SDS or this guide to the medical personnel.

Chemical Spill Response Workflow:

Caption: A systematic workflow for responding to a chemical spill.

This workflow is intended for small, manageable spills. For large spills, evacuate the area and contact the institutional emergency response team immediately.

Section 6: Storage and Disposal

-

Storage: Store the compound in a tightly sealed, clearly labeled container.[5][7] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Disposal: Dispose of unused material and contaminated waste (gloves, bench paper, etc.) as hazardous chemical waste. All disposal methods must be in accordance with local, state, and federal regulations.[7][12] Do not dispose of down the drain or in regular trash.

Conclusion

6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a valuable compound for chemical research with a well-defined, manageable hazard profile. Its primary risks—irritation to the skin, eyes, and respiratory system—can be effectively mitigated through the consistent application of the hierarchy of controls. By understanding the "why" behind these safety protocols and integrating them into a robust laboratory culture, researchers can handle this compound with confidence and ensure a safe working environment.

References

-

PubChem. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

-

PubChem. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

-

S. A. G. Jahfer, et al. TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. [Link]

-

Sigma-Aldrich. Safety Data Sheet for Benzothiazole. MilliporeSigma. [Link]

-

U.S. Environmental Protection Agency. Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs.[Link]

-

PharmaCompass. 6-chloro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.[Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List.[Link]

-

Angene. 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione(CAS# 6972-27-6). Angene Chemical. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one.[Link]

-

U.S. Environmental Protection Agency. 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- - Substance Details.[Link]

-

Rahul Shingare, et al. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6972-27-6 [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. img.waimaoniu.net [img.waimaoniu.net]

- 7. fishersci.com [fishersci.com]

- 8. npic.orst.edu [npic.orst.edu]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

6-Chloro-3-ethyluracil: Structural Informatics, Physicochemical Profiling, and Synthetic Applications in Fluorophore Development

Executive Summary

6-Chloro-3-ethyluracil (CAS: 50721-47-6) is a highly specialized pyrimidine-2,4-dione derivative utilized extensively as a synthetic intermediate in medicinal chemistry and materials science[1]. This technical guide provides an authoritative analysis of its chemical identifiers, database indexing, physicochemical properties, and its mechanistic role in synthesizing high-quantum-yield 5-deazaflavin fluorophores[2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between structural cheminformatics and bench-level synthetic execution, ensuring that researchers can confidently integrate this compound into their development pipelines.

Chemical Identity and Structural Informatics

Accurate chemical identification is the bedrock of reproducible research. 6-Chloro-3-ethyluracil features a pyrimidine ring with a chlorine atom at the C6 position and an ethyl group at the N3 position. The C6-chlorine acts as an excellent leaving group for nucleophilic aromatic substitution (

Core Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | 6-chloro-3-ethyl-1H-pyrimidine-2,4-dione[4] |

| CAS Registry Number | 50721-47-6[5] |

| Molecular Formula | C6H7ClN2O2[4] |

| Molecular Weight | 174.59 g/mol [5] |

| Monoisotopic Mass | 174.0196 Da[4] |

| SMILES | CCN1C(=O)C=C(NC1=O)Cl[4] |

| InChIKey | CDQGLIMPENHTQH-UHFFFAOYSA-N[4] |

Cheminformatics & Database Indexing: In major chemical databases, 6-chloro-3-ethyluracil is primarily tracked via its exact InChIKey (CDQGLIMPENHTQH-UHFFFAOYSA-N)[4]. While a direct parent PubChem CID is sometimes obscured in basic searches—often cross-referenced in the PubChemLite database alongside structural placeholders—it is rigorously cataloged by chemical vendors under CAS 50721-47-6[5]. Researchers must utilize the exact SMILES or InChIKey for accurate substructure searching and predictive modeling.

Physicochemical Properties and Pharmacokinetics

Understanding the physicochemical profile of 6-chloro-3-ethyluracil is critical for predicting its behavior in both organic synthesis and biological systems. The molecule exhibits a balanced lipophilicity, making it soluble in a range of organic solvents (e.g., DMF, chloroform, alcohols) while maintaining sufficient polarity for biological interactions.

Physicochemical Parameters

| Property | Value (Predicted/Experimental) |

| XLogP3 | 0.4 (Predicted)[4] |

| Predicted Collision Cross Section (CCS) | 128.7 Ų ([M+H]+ adduct)[4] |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Exact Mass | 174.0196 Da[4] |

Synthetic Workflows: 5-Deazaflavin Fluorophore Development

One of the most prominent applications of 6-chloro-3-ethyluracil is in the synthesis of 5-deazaflavin derivatives[2]. These compounds are highly valued for their red-orange fluorescence and high quantum yields, making them ideal for wavelength transformation films, biological imaging, and solar cell collectors[2].

Mechanistic Rationale

The synthesis relies on the electrophilic nature of the C6 position of the uracil ring. When reacted with an electron-rich nucleophile, such as an N,N-dialkyl-p-phenylenediamine, a Meisenheimer complex is formed, followed by the elimination of the chloride ion.

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) for 6-chloro-3-ethyluracil.

Self-Validating Experimental Protocol: Synthesis of 5-Deazaflavin Derivatives

This protocol outlines the synthesis of a 5-deazaflavin analog, utilizing causality-driven steps to ensure high yield and purity[2].

Step 1: Nucleophilic Aromatic Substitution (Condensation)

-

Procedure: Combine 8.0 g of N,N-diethyl-p-phenylenediamine with 1.16 g of 6-chloro-3-ethyluracil in a reaction vessel[2].

-

Conditions: Heat the mixture to 160 °C for 20 minutes under a strict nitrogen (

) atmosphere[2]. -

Causality & Quality Control: The

atmosphere is critical to prevent the oxidative degradation of the electron-rich p-phenylenediamine at high temperatures. The solvent-free melt conditions drive the -

Isolation: Cool the mixture to room temperature. Add chloroform to dissolve the reaction product, then distill the solvent under reduced pressure[2]. Wash the resulting solid with ether and cold water to remove unreacted starting materials and water-soluble impurities. Recrystallize from 2-propanol to yield the diphenylamine intermediate[2]. Validate via LC-MS (Target m/z: [M+H]+ corresponding to the intermediate).

Step 2: Polyphosphoric Acid-Mediated Cyclization

-

Procedure: Mix 0.6 g of the purified intermediate with 0.37 g of 4-diethylaminobenzaldehyde[2].

-

Conditions: Add 0.2 mL of polyphosphoric acid (PPA) and 5 mL of n-butanol. Stir and heat the mixture[2].

-

Causality & Quality Control: PPA acts as both a strong Lewis acid catalyst and a dehydrating agent, facilitating the cyclization step. n-Butanol serves as a high-boiling protic solvent that stabilizes the transition state.

-

Isolation: Neutralize the reaction mixture, extract with an organic solvent, and purify via column chromatography. The final 5-deazaflavin derivative should exhibit a strong fluorescence maximum around 550 nm (red-orange)[2].

Caption: Experimental workflow and quality control checkpoints for 5-deazaflavin synthesis.

Conclusion

6-Chloro-3-ethyluracil is a highly versatile building block. Its unique combination of a reactive C6-chloride and a lipophilic N3-ethyl group makes it indispensable for the synthesis of advanced fluorophores and pharmacological agents. By leveraging precise chemical identifiers (InChIKey: CDQGLIMPENHTQH-UHFFFAOYSA-N) and robust, self-validating synthetic protocols, researchers can effectively harness this compound for cutting-edge materials and drug development.

References

-

Title: 50721-47-6 (C6H7ClN2O2) - PubChemLite Source: PubChemLite / University of Luxembourg URL: [Link]

- Title: Patent JPH0673058A - 5-deazaflavin derivative and its production Source: Google Patents URL

-

Title: 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Source: Molaid Chemical Database URL: [Link]

Sources

- 1. 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - CAS号 50721-47-6 - 摩熵化学 [molaid.com]

- 2. JPH0673058A - 5-deazaflavin derivative and its production - Google Patents [patents.google.com]

- 3. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione | C7H9ClN2O2 | CID 640846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 50721-47-6 (C6H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 50721-47-6|6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]

Technical Guide: Solubility Profile & Handling of 6-Chloro-3-ethyluracil in DMSO

Topic: Solubility of 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (also known as 6-Chloro-3-ethyluracil ) is a functionalized pyrimidine scaffold widely utilized as an intermediate in the synthesis of herbicides (e.g., uracil-based protoporphyrinogen oxidase inhibitors) and antiviral nucleoside mimetics.

This guide details the solubility characteristics of this compound in Dimethyl Sulfoxide (DMSO) . While specific gravimetric solubility data for this exact ethyl analog is often proprietary or absent from public databases, its behavior is chemically predictable based on its structural congeners (methyl and propyl analogs).

Core Finding: The compound is soluble to highly soluble in DMSO.

-

Analytical Use: Readily dissolves at 10–20 mg/mL for NMR and HPLC stock solutions.

-

Synthetic Use: Supports concentrations up to 0.5–1.0 M (approx. 90–180 mg/mL) for nucleophilic substitution reactions.

-

Mechanism: The N3-ethyl substitution disrupts the intermolecular hydrogen bonding network typical of unsubstituted uracils, significantly enhancing solubility in polar aprotic solvents like DMSO compared to water.

Physicochemical Context & Mechanism[1][2]

To understand the solubility, one must analyze the competition between the crystal lattice energy of the solid and the solvation energy provided by DMSO.

Structural Analysis[1]

-

Compound: 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione[1]

-

Molecular Weight: ~174.59 g/mol

-

Key Features:

-

N1-H: A strong hydrogen bond donor (pKa ~8–9).

-

N3-Ethyl: A lipophilic alkyl group that replaces a hydrogen bond donor.

-

C6-Chloro: Electron-withdrawing group, increasing the acidity of the N1 proton.

-

Solvation Mechanism in DMSO

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Lattice Disruption: Unsubstituted uracil has a high melting point (>330°C) due to a robust network of N-H···O hydrogen bonds. In 6-chloro-3-ethyluracil, the ethyl group at N3 removes one donor site, lowering the lattice energy and melting point (typically <200°C for alkylated analogs).

-

Solute-Solvent Interaction: The sulfoxide oxygen of DMSO acts as a Lewis base, forming a strong hydrogen bond with the acidic N1-H proton. This interaction is the primary driver of dissolution.

-

Dipole Stabilization: The polar pyrimidine ring is stabilized by the high dipole moment of DMSO (3.96 D).

Visualization: Solvation Pathway

The following diagram illustrates the thermodynamic drivers facilitating solubility.

Figure 1: Thermodynamic pathway of 6-chloro-3-ethyluracil dissolution in DMSO. The N3-ethyl group lowers the energy barrier for the solvent to penetrate the crystal lattice.

Experimental Solubility Protocol (Self-Validating)

Since batch-specific purity and polymorphs can affect exact saturation limits, researchers should use this Visual Equilibrium Method to validate solubility for their specific lot.

Materials

-

Solute: 6-Chloro-3-ethyluracil (Solid).

-

Solvent: Anhydrous DMSO (Grade: ACS Reagent or Spectrophotometric, >99.9%).

-

Equipment: Vortex mixer, Sonicator (optional), Calibrated micropipette.

Step-by-Step Protocol

| Step | Action | Scientific Rationale |

| 1 | Weigh 10 mg of solid into a clear 1.5 mL microcentrifuge tube or glass vial. | Establishes a baseline for analytical concentration (approx. 57 mM). |

| 2 | Add 100 µL of DMSO. | Creates a high-concentration slurry (100 mg/mL target). |

| 3 | Vortex vigorously for 30 seconds. | Increases surface area contact and kinetic energy to overcome lattice forces. |

| 4 | Observation: • Clear Solution: Solubility >100 mg/mL.• Turbid/Solid: Proceed to Step 5. | Immediate visual confirmation of high solubility. |

| 5 | If solid remains, add DMSO in 100 µL increments , vortexing between additions. | Dilution titration to bracket the solubility limit. |

| 6 | Sonication: If dissolution is slow, sonicate for 5 mins at ambient temp. | Removes gas bubbles and breaks up micro-aggregates that mimic insolubility. |

| 7 | Calculation: | Provides the operational solubility limit for that specific batch. |

Validation Check:

-

If the solution remains clear after standing for 1 hour at room temperature, the concentration is thermodynamically stable.

-

Note: If preparing NMR samples, 10–20 mg in 0.6 mL DMSO-d6 is the standard validated range.

Stability & Handling in Solution

While DMSO is an excellent solvent, it is chemically active. Proper handling is required to maintain the integrity of 6-chloro-3-ethyluracil.

Hygroscopicity

DMSO is extremely hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

-

Impact: Water acts as an anti-solvent for lipophilic uracils, potentially causing precipitation over time.

-

Mitigation: Store DMSO stock solutions in tightly sealed vials with parafilm or under an inert atmosphere (Nitrogen/Argon).

Chemical Reactivity (Nucleophilic Attack)

The C6-position of the pyrimidine ring is electrophilic.

-

Risk: In the presence of nucleophiles (amines, thiols, or hydroxide ions), the chloride at C6 is susceptible to Nucleophilic Aromatic Substitution (

). -

Caution: Do not mix 6-chloro-3-ethyluracil with primary amines or strong bases in DMSO unless the intention is to react them. The reaction can proceed rapidly at room temperature or upon mild heating [1].

-

Storage: Pure DMSO solutions are stable. Avoid "reactive" cocktails during storage.

Applications & Workflow

The high solubility of this compound in DMSO is primarily exploited in two areas: Analytical Characterization and Synthetic Derivatization .

Synthetic Workflow (S_NAr Reaction)

DMSO is the preferred solvent for substituting the C6-chlorine atom because it stabilizes the charged transition state of the

Figure 2: Workflow for utilizing DMSO solubility in synthetic derivatization. The water-miscibility of DMSO allows for easy product isolation by precipitation.

Analytical Data (NMR)

Solubility in DMSO-d6 is standard for characterization.

-

Reference Shift: The N1-H proton typically appears as a broad singlet downfield (approx.

11.0–12.0 ppm) due to hydrogen bonding with the solvent [2]. -

Artifacts: Look for the water peak at

3.33 ppm in DMSO-d6. If this peak is large, the solvent is wet, and solubility may be compromised.

References

-

BenchChem. (2025). Protocols for Nucleophilic Substitution on 6-Chloro-5-formyl-1,3-dimethyluracil. Retrieved from

-

Kubica, D., Molchanov, S., & Gryff-Keller, A. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841–1848. Retrieved from

-

PubChem. (n.d.). 6-Chloro-3-methyluracil Compound Summary. (Used as structural analog reference). Retrieved from

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from

Sources

6-chloro-3-ethyluracil melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 6-chloro-3-ethyluracil

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the melting and boiling points of 6-chloro-3-ethyluracil, a substituted pyrimidine derivative with significant potential as a building block in medicinal chemistry. While extensive public data on this specific ethyl-substituted compound is scarce, this document leverages established data from its close analog, 6-chloro-3-methyluracil, in conjunction with fundamental principles of physical organic chemistry and materials science. We present a predictive analysis of its thermal properties, propose a robust synthetic pathway, and provide detailed, field-proven protocols for its empirical characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the physicochemical properties that govern the purity, stability, and processability of this important class of molecules.

Introduction: The Significance of 6-Substituted-3-Alkyluracils in Drug Discovery

The uracil scaffold is a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer research.[1] Chemical modification of the uracil ring is a proven strategy for generating novel molecular entities with tailored biological activities. Within this class, 6-substituted-3-alkyluracils serve as critical intermediates in the synthesis of complex pharmaceuticals.

The well-characterized compound, 6-chloro-3-methyluracil (CAS 4318-56-3), is a pivotal intermediate in the production of the DPP-4 inhibitor Alogliptin, used for treating type 2 diabetes, and in the synthesis of novel antibacterial agents.[2][3] Its utility stems from the reactive chlorine atom at the C6 position, which is susceptible to nucleophilic substitution, allowing for the construction of more complex molecular architectures.

Following this established precedent, 6-chloro-3-ethyluracil is a logical next-generation analog. The determination of its fundamental physicochemical properties, such as melting and boiling points, is the first critical step in its development. These parameters are not merely physical constants; they are essential indicators of purity, provide guidance for synthetic process optimization, and dictate the compound's stability, storage, and handling protocols.

Physicochemical Properties: A Comparative and Predictive Analysis

Comparative Data Table

| Property | 6-chloro-3-methyluracil | 6-chloro-3-ethyluracil (Predicted/Proposed) | Justification / Rationale |

| CAS Number | 4318-56-3 | Not Assigned | Novel Compound |

| Molecular Formula | C₅H₅ClN₂O₂[4] | C₆H₇ClN₂O₂ | Addition of a -CH₂- group |

| Molecular Weight | 160.56 g/mol [5] | 174.59 g/mol | Increased by the mass of -CH₂- |

| Melting Point | 278-282 °C (with decomposition)[2][6] | Expected near the 270-290 °C range, with decomposition. | The addition of an ethyl group slightly increases molecular weight but may disrupt crystal lattice packing. The net effect is likely minor, but must be determined empirically. Strong intermolecular forces (hydrogen bonding, dipole-dipole) will still dominate, leading to a high melting point. |

| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) | Like its methyl analog, the compound is expected to decompose at temperatures below its theoretical boiling point at atmospheric pressure. Thermal stability is the more relevant parameter. |

Analysis of Thermal Behavior

Melting Point: The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For uracil derivatives, these forces are substantial and include hydrogen bonding between the N-H and C=O groups and dipole-dipole interactions. 6-chloro-3-methyluracil exhibits a high melting point that is accompanied by decomposition.[6] It is highly probable that 6-chloro-3-ethyluracil will behave similarly. The key to accurate characterization is not just the temperature value but the range and the observation of decomposition (e.g., charring, gas evolution). A narrow melting range (0.5-1.0 °C) is a strong indicator of high purity.

Boiling Point and Thermal Stability: A true boiling point is rarely observed for complex organic molecules like this, which possess strong intermolecular forces and limited thermal stability. The energy required to overcome these forces and achieve vaporization is often higher than the energy that causes covalent bonds within the molecule to break. Therefore, instead of boiling point, the critical parameter is the decomposition temperature . This is best determined using Thermogravimetric Analysis (TGA) , which measures the change in mass of a sample as a function of temperature.[7][8] TGA provides a precise onset temperature for thermal degradation, which is a crucial parameter for determining the maximum safe temperature for handling, drying, and processing the compound.

Proposed Synthesis of 6-chloro-3-ethyluracil

A logical synthetic route for 6-chloro-3-ethyluracil can be designed based on the established, industrially validated methods used for its methyl analog.[3][9] The proposed two-step process involves the synthesis of a barbituric acid intermediate followed by chlorination.

Caption: Proposed two-step synthesis of 6-chloro-3-ethyluracil.

Methodology:

-

Step 1: Synthesis of 1-Ethylbarbituric Acid. Ethylurea is reacted with a malonic acid derivative, such as diethyl malonate, in the presence of a strong base like sodium ethoxide. The reaction is typically carried out under reflux in an alcoholic solvent. Subsequent acidification of the reaction mixture yields the 1-ethylbarbituric acid intermediate.[9]

-

Step 2: Chlorination. The dried 1-ethylbarbituric acid intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with controlled heating.[3][6] Upon completion, the reaction is carefully quenched, and the crude 6-chloro-3-ethyluracil is isolated. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all theoretical predictions must be validated through empirical measurement. The following protocols describe self-validating systems for the characterization of novel compounds like 6-chloro-3-ethyluracil.

Protocol for Melting Point Determination

This protocol uses a standard digital melting point apparatus.[10]

-

Sample Preparation: Ensure the synthesized 6-chloro-3-ethyluracil is crystalline and has been thoroughly dried under vacuum to remove residual solvents. Grind a small amount of the sample into a fine powder.

-

Capillary Loading: Firmly tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm in height.

-

Initial Rapid Determination: Place the loaded capillary in the apparatus. Set a rapid heating rate (e.g., 10-15 °C/minute) to find the approximate melting range.

-

Precise Determination: Using a new capillary, heat the block quickly to about 20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C/minute. A slow rate is critical for accuracy.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the precise determination at least twice. Consistent results (within 1 °C) confirm the accuracy of the measurement. Note any observations of decomposition (color change, smoke).

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol uses a simultaneous TGA/DSC instrument to determine decomposition temperature and observe thermal transitions.[7]

-

Instrument Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

-

Sample Preparation: Place 5-10 mg of the finely ground, dry sample into a ceramic or aluminum TGA pan.

-

Experimental Setup: Place the pan in the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Program the instrument to heat the sample from ambient temperature to a temperature well above the expected decomposition point (e.g., 350 °C) at a linear heating rate of 10 °C/minute.

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass vs. temperature. The onset temperature of the major mass loss step is defined as the decomposition temperature.

-

DSC Curve: Analyze the plot of heat flow vs. temperature. An endothermic peak occurring before decomposition corresponds to the melting point. The absence of such a peak, with decomposition occurring directly from the solid state, indicates that the compound sublimes or decomposes before melting.

-

Caption: Workflow for the synthesis and characterization of 6-chloro-3-ethyluracil.

Conclusion

While 6-chloro-3-ethyluracil remains a compound with limited publicly available data, its strategic value as a synthetic intermediate is clear. Based on the robust data from its methyl analog, it is predicted to be a high-melting crystalline solid that undergoes thermal decomposition in the range of 270-290 °C. This guide provides the necessary theoretical foundation and actionable experimental protocols to move beyond prediction. The rigorous determination of its melting point and decomposition temperature is a non-negotiable first step, providing the foundational data required for all subsequent research, development, and scale-up activities in the pharmaceutical industry.

References

-

García, F., et al. (n.d.). Uracil Derivatives for Halogen-Bonded Cocrystals. PMC. Retrieved from [Link]

-

Sunshine Pharma. (n.d.). 6-Chloro-3-Methyluracil. Retrieved from [Link]

-

Jones, B., et al. (2016, November 1). A technique to determine the thermal stability of uracil and uracil derivatives in a molecular beam. SAHMRI. Retrieved from [Link]

-

Papanagnou, C., et al. (n.d.). Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and application of uracil derivatives as novel thermal stabilizers for rigid poly(vinyl chloride) | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Technique to Determine the Thermal Stability of Uracil and Uracil Derivatives in a Molecular Beam | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN109020900B - Preparation method of 6-chloro-3-methyl uracil.

-

Future Market Report. (n.d.). 6-Chloro-3-methyluracil CAS 4318-56-3 Market Size, Share, Growth | CAGR Forecast 2032. Retrieved from [Link]

- Google Patents. (n.d.). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.

-

MDPI. (2023, January 11). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Retrieved from [Link]

-

Georganics. (n.d.). 6-Chloro-3-methyluracil - High purity | EN. Retrieved from [Link]

-

Remedy Publications LLC. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Retrieved from [Link]

-

European Patent Office. (2022, April 20). PROCESS FOR THE SYNTHESIS OF 6-CHLOROMETHYLURACIL - EP 3759082 B1. Retrieved from [Link]

-

Journal of University of Basrah. (2024, December 23). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

RSC Publishing. (n.d.). Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Uracil Derivatives and Some of Their Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chlorouracil - NIST WebBook. Retrieved from [Link]

-

PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chlorouracil - NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyluracil | C5H6N2O2 | CID 12283. Retrieved from [Link]

Sources

- 1. Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 6-Chloro-3-Methyluracil [hsppharma.com]

- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 4. 6-氯-3-甲基尿嘧啶 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 6-Chloro-3-methyluracil 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. 6-Chloro-3-methyluracil | 4318-56-3 [chemicalbook.com]

- 7. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.sahmri.org.au [research.sahmri.org.au]

- 9. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 10. remedypublications.com [remedypublications.com]

Methodological & Application

Application Notes and Protocol for the N-Ethylation of 6-Chlorouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Uracils

N-alkylated uracil derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities. These compounds are integral to the synthesis of antiviral and anticancer agents, acting as nucleoside analogs that can interfere with nucleic acid replication and other cellular processes. The strategic placement of an ethyl group on the nitrogen atoms of the uracil ring can significantly influence the compound's pharmacological properties, including its binding affinity to target enzymes and its metabolic stability. This guide provides a comprehensive protocol for the N-ethylation of 6-chlorouracil, a versatile starting material for the synthesis of a diverse array of substituted pyrimidinediones.

Understanding the Reaction: Mechanism and Regioselectivity

The N-ethylation of 6-chlorouracil is a nucleophilic substitution reaction. The uracil ring possesses two potentially nucleophilic nitrogen atoms, N1 and N3. The reaction proceeds by deprotonation of one of these nitrogens by a base, creating a nucleophilic anion that then attacks the electrophilic ethyl group of the ethylating agent (e.g., ethyl iodide).

The regioselectivity of the alkylation (whether it occurs at N1 or N3) is a critical consideration. Generally, the N1 position is more acidic and less sterically hindered, making it the preferred site of alkylation under many conditions. The choice of base, solvent, and reaction temperature can influence the N1/N3 ratio. In polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and with a moderately strong base like potassium carbonate (K₂CO₃), N1-alkylation is typically favored.

Experimental Protocol: N-Ethylation of 6-Chlorouracil

This protocol is adapted from established methods for the N-alkylation of uracil derivatives[1].

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| 6-Chlorouracil | C₄H₃ClN₂O₂ | 146.53 | ≥98% | e.g., Sigma-Aldrich | Starting material |

| Ethyl iodide | C₂H₅I | 155.97 | ≥99% | e.g., Sigma-Aldrich | Alkylating agent |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | e.g., Fisher Scientific | Base |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous, ≥99.7% | e.g., Sigma-Aldrich | Solvent |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup or recrystallization apparatus

-

NMR spectrometer

-

Mass spectrometer

Workflow Diagram:

Figure 1. Workflow for the N-ethylation of 6-chlorouracil.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 6-chlorouracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Under an inert atmosphere (nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 6-chlorouracil of approximately 0.5 M.

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add ethyl iodide (1.2 eq) to the suspension dropwise via a syringe.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 50-60 °C using a heating mantle or oil bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product spot should be less polar than the starting material. The reaction is typically complete within 4-8 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of DMSO used).

-

A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, proceed to the next step.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification

The crude product will likely be a mixture of N1-ethyl-6-chlorouracil, potentially some N3-ethyl-6-chlorouracil, and any unreacted starting material. Purification can be achieved by column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate) is a good starting point for separating the N1 and N3 isomers, as they will have slightly different polarities.

Recrystallization:

-

A suitable solvent system for recrystallization must be determined experimentally. Good starting points for solvent screening include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The goal is to find a solvent or solvent mixture in which the desired product is soluble at high temperatures but sparingly soluble at room temperature or below.

Characterization

The purified product(s) should be characterized to confirm their identity and determine the regioselectivity of the ethylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific, experimentally verified ¹H and ¹³C NMR data for 1-ethyl-6-chlorouracil and 3-ethyl-6-chlorouracil could not be located in the searched literature, the following are expected chemical shift ranges based on related compounds and general NMR principles. Researchers should use 2D NMR techniques (COSY, HSQC, HMBC) to definitively assign the structure.

-

¹H NMR:

-

Ethyl group: A triplet for the methyl protons (CH₃) around 1.2-1.4 ppm and a quartet for the methylene protons (CH₂) around 3.8-4.2 ppm are expected.

-

Uracil ring proton (H5): A singlet is expected for the proton at the C5 position of the uracil ring, typically in the range of 5.8-6.2 ppm.

-

N-H proton (if N1 or N3 is un-substituted): A broad singlet for the remaining N-H proton is expected, typically downfield (>10 ppm).

-

-

¹³C NMR:

-

Ethyl group: The methyl carbon (CH₃) is expected around 14-16 ppm, and the methylene carbon (CH₂) around 40-45 ppm.

-

Uracil ring carbons: The carbonyl carbons (C2 and C4) will appear downfield (150-165 ppm). The C6 carbon, attached to chlorine, is expected around 140-145 ppm, and the C5 carbon is expected around 100-110 ppm.

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product (C₆H₇ClN₂O₂, MW = 174.59 g/mol ).

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

6-Chlorouracil: May cause skin, eye, and respiratory irritation[2][3]. Wear gloves, safety glasses, and a lab coat.

-

Ethyl Iodide: Harmful if swallowed and may cause skin and eye irritation. It is also a potential alkylating agent and should be handled with care[1][4][5][6][7].

-

Potassium Carbonate: Causes serious eye irritation and may cause respiratory irritation[8][9][10][11][12]. Avoid inhalation of dust.

-

Dimethyl Sulfoxide (DMSO): Combustible liquid that is rapidly absorbed through the skin and can carry dissolved substances with it[13][14][15][16][17]. Always wear appropriate gloves when handling DMSO.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no reaction | - Inactive ethyl iodide- Insufficient base- Low reaction temperature | - Use fresh, pure ethyl iodide.- Ensure anhydrous conditions and use a fresh batch of K₂CO₃.- Gradually increase the reaction temperature, monitoring for side product formation. |

| Formation of multiple products | - Dialkylation- O-alkylation (less common) | - Use a stoichiometric amount of ethyl iodide (1.0-1.1 eq).- Lower the reaction temperature.- The primary products are expected to be N-alkylated. Careful purification should separate isomers. |

| Difficult workup (emulsions) | - High concentration of salts or DMSO | - Add brine to the aqueous layer during extraction to help break the emulsion.- Filter the mixture through a pad of Celite. |

For more detailed troubleshooting guidance on pyrimidine alkylation, refer to specialized technical guides[8][13].

References

-

A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution. Molecules. [Link]

-

N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. Synthetic Communications. [Link]

-

Potassium carbonate Safety Data Sheet. Chemos GmbH&Co.KG. [Link]

-

ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

-

Safety Data Sheet Potassium Carbonate. Redox. [Link]

-

SAFETY DATA SHEET : Ethyl Iodide. Samrat Pharmachem Limited. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Semantic Scholar. [Link]

-

SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]

-

ETHYL IODIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Iodoethane - SAFETY DATA SHEET. [Link]

-

Synthesis of 1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-(1H,3H,5H)-trione (CP8). protocols.io. [Link]

-

Safety Data Sheet: Potassium carbonate. Carl ROTH. [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

-

1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H). [Link]

-

All synthetic pathways to synthesis the molecules. (i: K2CO3, DMF, 50 °C, 72 h, ii: n-pentanol, DBU, CoCl2 or CuCl2, 160 °C, 24 h).. ResearchGate. [Link]

-

6-methyluracil. Organic Syntheses. [Link]

-

6-Chlorouracil PubChem. [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

-

diaminouracil hydrochloride. Organic Syntheses. [Link]

-

Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. [Link]

-

Synthesis of dimethyl carbonate from carbon dioxide and methanol in the presence of methyl iodide and base catalysts under mild conditions: effect of reaction conditions and reaction mechanism. Green Chemistry. [Link]

- Preparation method of compound containing 6-methyl uracil structure.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]

- 7. Photochemical transformation of 6-chlorouracil and some alkylated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids | MDPI [mdpi.com]

- 15. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

Application Notes & Protocols: 6-Chloro-3-ethyluracil as a Pivotal Intermediate for the Synthesis of Alogliptin Analogs

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-chloro-3-ethyluracil as a versatile intermediate in the synthesis of Alogliptin analogs. Alogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The development of analogs is a cornerstone of drug discovery, aimed at optimizing pharmacological profiles. This document details the synthetic rationale, step-by-step experimental protocols, characterization data, and safety considerations for synthesizing a representative Alogliptin analog. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of the Pyrimidinedione Scaffold

The pyrimidinedione core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. In the context of DPP-4 inhibitors, this heterocyclic system is crucial for establishing key interactions within the enzyme's active site.[3] Alogliptin's discovery was a result of strategic modification, replacing a quinazolinone core with the more stable and selective pyrimidinedione structure to improve its metabolic half-life and potency (IC50 < 10 nM).[1][4][5]

The intermediate, 6-chloro-3-ethyluracil, offers two primary points for chemical diversification:

-

N1-Position: Amenable to alkylation for introducing moieties that can occupy specific pockets of the DPP-4 enzyme.

-

C6-Position: The chloro group acts as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, which are critical for binding and activity.[3]

This dual reactivity makes it an ideal starting point for building a library of Alogliptin analogs to explore structure-activity relationships (SAR).

Synthetic Pathway Overview

The synthesis of an Alogliptin analog from 6-chloro-3-ethyluracil is a robust, multi-step process. The overall strategy involves the initial synthesis of the key uracil intermediate, followed by sequential N-alkylation and C6-amination.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 4. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Substitution of 6-Chloro-3-ethyluracil at the C6 Position

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols

Introduction and Chemical Context

Uracil derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of antiviral, anticancer, and antibacterial therapeutics[1][2]. The functionalization of the uracil ring is a critical step in generating structural diversity. Specifically, the C6 position of 6-chlorouracil derivatives is highly activated toward nucleophilic attack[3][4].

The introduction of an ethyl group at the N3 position (yielding 6-chloro-3-ethyluracil) serves two primary purposes:

-

Pharmacological: It modulates the lipophilicity and hydrogen-bonding profile of the molecule, which is crucial for target binding (e.g., in the development of bacterial DNA polymerase IIIC inhibitors)[2].

-

Synthetic: It provides mild steric shielding and prevents unwanted N3-deprotonation or side-alkylation during basic reaction conditions, ensuring regioselective functionalization at the C6 position[4].

Mechanistic Insights (E-E-A-T)

The displacement of the C6-chloro group proceeds via a Nucleophilic Aromatic Substitution (

-

Causality of Reactivity: The C6 position is highly electrophilic. This is driven by the electron-withdrawing nature of the adjacent carbonyl groups (C4 and C2) and the overall electron-deficient pyrimidine ring.

-

The Addition Step: The nucleophile (e.g., an amine, thiol, or azide) attacks the C6 carbon, breaking the

-bond and pushing electron density onto the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. -

The Elimination Step: The thermodynamic favorability of the reaction is driven by the re-establishment of the aromatic

-system and the departure of the chloride ion, which is an excellent leaving group[3].

Fig 1. Addition-Elimination (SNAr) mechanism at the C6 position of 3-ethyluracil.

Experimental Design & Optimization

To achieve self-validating and high-yielding protocols, the choice of solvent and base must be tailored to the specific nucleophile[1].

-

Solvent Selection: Polar aprotic solvents (DMF, THF) are mandatory for anionic nucleophiles (like sodium azide) because they do not solvate the anion, thereby maximizing its nucleophilicity[6]. Conversely, protic solvents (Ethanol, Isopropanol) are preferred for neutral amine nucleophiles to facilitate the necessary proton transfer steps during the elimination phase[5].

-

Base Selection: When using neutral nucleophiles (amines, thiols), an acid scavenger is required to neutralize the generated HCl, which would otherwise protonate the nucleophile and halt the reaction. Potassium carbonate (

) or triethylamine (TEA) are standard, reliable choices[1][5].

Table 1: Optimized Reaction Conditions for C6 Nucleophilic Substitution

| Nucleophile Type | Example Reagent | Preferred Solvent | Acid Scavenger (Base) | Temp (°C) | Typical Time (h) | Expected Yield (%) |

| Primary Amine | Benzylamine | Isopropanol / EtOH | 80 - 90 | 4 - 6 | 75 - 85 | |

| Secondary Amine | Piperazine | Ethanol | 80 | 4 | 80 - 90 | |

| Azide | Sodium Azide | DMF | None Required | 25 - 40 | 2 - 4 | 85 - 95 |

| Thiolate | Thiophenol | THF / DMF | TEA or DIPEA | 60 - 70 | 5 - 8 | 70 - 80 |

Detailed Experimental Protocols

Fig 2. Standard experimental workflow for the nucleophilic substitution of 6-chlorouracils.

Protocol A: Synthesis of 6-Amino-3-ethyluracil Derivatives (Using Piperazine)

This protocol utilizes a secondary amine and requires mild heating with an inorganic base[5].

Reagents: 6-Chloro-3-ethyluracil (1.0 equiv), Piperazine (1.2 equiv),

-

Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-3-ethyluracil (1.0 mmol) and absolute ethanol (10 mL).

-

Base Addition: Add finely powdered anhydrous

(1.5 mmol) to the suspension. Stir for 5 minutes at room temperature. -

Nucleophile Addition: Add piperazine (1.2 mmol) in one portion. Attach a reflux condenser.

-